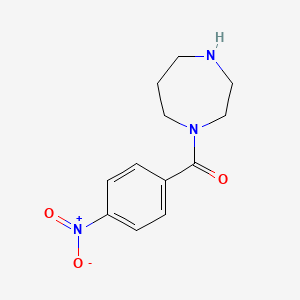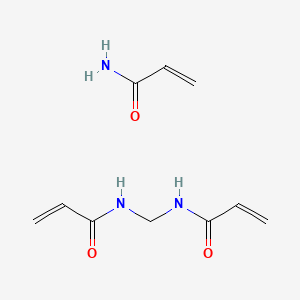
Acrylamide/Bisacrylamide 37.5:1, 40% solution
Overview
Description
Acrylamide/Bisacrylamide 37.5:1, 40% solution, also known as bioAcryl-P, is a premixed solution containing acrylamide and N,N’-methylenebisacrylamide . It is a ready-to-use high-purity (99.9%) solution . This solution is used for preparing protein DNA gels .
Synthesis Analysis
The 40% acrylamide/bis-acrylamide, 37.5:1 (2.7% crosslinker) solution is a faster and safer alternative to handling powdered acrylamide and bis-acrylamide . It reduces inhalation and contact hazards associated with weighing and preparing acrylamide and bis-acrylamide solutions .Molecular Structure Analysis
The molecular structure of this solution is determined by the ratio of acrylamide to bis-acrylamide, which in this case is 37.5:1 . This ratio modulates the porosity of the polyacrylamide gel .Chemical Reactions Analysis
The acrylamide and bis-acrylamide in the solution are used to prepare polyacrylamide gels . The cross-linking agent is bis-acrylamide, and acrylamide is a water-soluble monomer which helps in forming an insoluble, stable, and transparent gel .Physical And Chemical Properties Analysis
The solution is clear and colorless . It is prepared in 18.2 megohms water . The concentration of the solution (40%) is determined by the total weight of both acrylamide and bisacrylamide .Scientific Research Applications
1. Molecular Filtering and Electrophoresis
Acrylamide and bisacrylamide solutions play a crucial role in molecular filtering and electrophoresis. Changes in the concentration of acrylamide affect the average pore size, while alterations in bisacrylamide concentration influence the maximum pore size, making these solutions essential for precision in molecular separation and analysis (Blattler et al., 1972).
2. Stationary Phases in Capillary Electrochromatography
Acrylamide/bisacrylamide solutions are used in the preparation of macroporous polymeric matrixes, serving as stationary phases for capillary electrochromatography. This allows for high efficiencies in separation processes, crucial in analytical chemistry (A. P. and M. Novotny, 1997).
3. Copolymerization and Material Properties
In the field of polymer chemistry, acrylamide/bisacrylamide solutions are involved in the copolymerization processes. This method is key in creating materials with specific properties, such as water solubility and chemical resistance (Naghash et al., 2002).
4. Creation of Hydrogels for Biomedical Applications
Acrylamide/bisacrylamide solutions are instrumental in forming polyacrylamide hydrogels, which are utilized in pharmaceutical applications and biomaterials due to their sensitivity to pH and excellent water uptake capabilities (Nesrinne and Djamel, 2017).
5. Understanding Gel Properties in Biophysics
These solutions are significant in biophysics for studying the properties of polyacrylamide gels, such as osmotic deswelling and mechanical compression, aiding in understanding biological processes at the molecular level (Cohen et al., 1992).
6. Research on Mechanical Properties of Polymers
Research into the varying crosslinking density in polyacrylamide gels has broadened our understanding of polymer mechanics. This is vital for designing materials with desired mechanical characteristics (Bansil and Gupta, 1980).
7. Photopolymer Applications in Holography
The acrylamide/bisacrylamide photopolymer has been studied for its holographic behavior, indicating potential applications in holographic optical elements, interferometry, and holographic memories (Ortuño et al., 2005).
8. Drug Delivery Systems
Acrylamide/bisacrylamide solutions are used in the development of drug delivery systems, such as controlled release microspheres and hydrogels. This has significant implications for improving the efficacy and safety of pharmaceuticals (Mundargi et al., 2010).
Mechanism of Action
Target of Action
The primary targets of Acrylamide/Bisacrylamide 37.5:1, 40% solution are proteins and nucleic acids . This solution is commonly used in the preparation of polyacrylamide gels for electrophoretic separation of these biomolecules .
Mode of Action
Acrylamide/Bisacrylamide solution acts by forming a polyacrylamide gel matrix that enables the separation of proteins and nucleic acids based on their size and charge . The bisacrylamide component acts as a cross-linking agent, creating a three-dimensional network of acrylamide polymers . This network forms pores that allow biomolecules to migrate through the gel at different rates during electrophoresis .
Biochemical Pathways
The action of Acrylamide/Bisacrylamide solution doesn’t directly affect any biochemical pathways. Instead, it provides a method for analyzing the components of these pathways. By separating proteins and nucleic acids, researchers can study the structure and function of these molecules, thereby gaining insights into the biochemical pathways they are involved in .
Result of Action
The result of the action of Acrylamide/Bisacrylamide solution is the separation of proteins and nucleic acids based on their size and charge . This allows for the analysis and identification of these biomolecules, facilitating research in fields such as molecular biology, biochemistry, and genetics .
Action Environment
The action of Acrylamide/Bisacrylamide solution is influenced by several environmental factors. These include the pH and ionic strength of the buffer used in electrophoresis, the electric field applied, and the temperature of the system . These factors can affect the polymerization of the acrylamide/bisacrylamide solution and the migration of biomolecules through the gel .
Safety and Hazards
Future Directions
The solution is currently used for preparing protein DNA gels and for protein separation . It is also used for preparing gels using stock solutions with the most common cross-link ratios . Future directions could include exploring other applications of the solution, such as its use as a precursor for polyacrylamide lid fabrication by photopatterning methods .
properties
IUPAC Name |
prop-2-enamide;N-[(prop-2-enoylamino)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.C3H5NO/c1-3-6(10)8-5-9-7(11)4-2;1-2-3(4)5/h3-4H,1-2,5H2,(H,8,10)(H,9,11);2H,1H2,(H2,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQZXMCGTAWGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N.C=CC(=O)NCNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25034-58-6 | |
| Details | Compound: Acrylamide-N,N′-methylenebisacrylamide copolymer | |
| Record name | Acrylamide-N,N′-methylenebisacrylamide copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25034-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00941686 | |
| Record name | N,N'-Methylenedi(prop-2-enimidic acid)--prop-2-enimidic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless whitish solid; [Bio-Rad Laboratories MSDS] | |
| Record name | Acrylamide, N,N-methylenebisacrylamide copolymer | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11393 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
25034-58-6, 198493-83-3 | |
| Record name | 2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025034586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Methylenedi(prop-2-enimidic acid)--prop-2-enimidic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




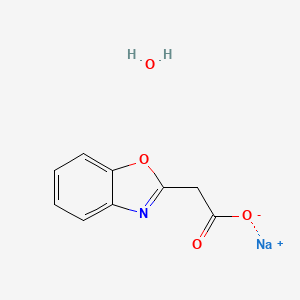
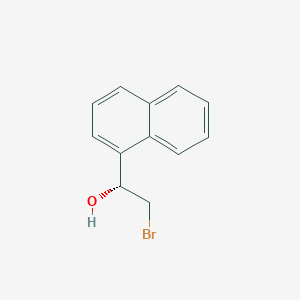



![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)
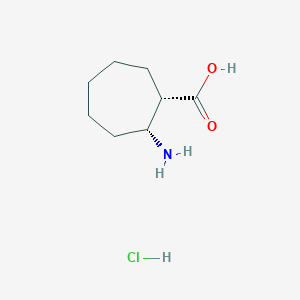

![N-[2-(Trifluoromethyl)phenyl]succinimide](/img/structure/B6286019.png)
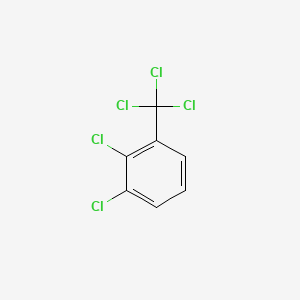
![5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one](/img/structure/B6286029.png)

